molecular formula C10H15N3O3 B2899687 ethyl 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylate CAS No. 1946818-62-7

ethyl 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B2899687
CAS No.: 1946818-62-7
M. Wt: 225.248
InChI Key: JUKILDIDNANXNK-UHFFFAOYSA-N
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Description

ethyl 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its ethyl ester group at position 3, a carbamoyl group at position 5, and a propyl group at position 2

Preparation Methods

The synthesis of ethyl 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

    Introduction of the carbamoyl group: This step involves the reaction of the pyrazole intermediate with an isocyanate or a carbamoyl chloride.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ethyl 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases depending on the specific reaction.

Scientific Research Applications

ethyl 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is investigated for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

ethyl 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:

    5-Amino-3-propylpyrazole: Similar in structure but with an amino group instead of a carbamoyl group.

    Ethyl 3-carbamoyl-5-propylpyrazole: Differing in the position of the carbamoyl and ester groups.

    3,5-Dipropylpyrazole: Lacking the carbamoyl and ester groups, making it less versatile in terms of chemical reactivity.

The uniqueness of this compound lies in its specific functional groups that allow for a wide range of chemical modifications and applications.

Properties

IUPAC Name

ethyl 5-carbamoyl-2-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-3-5-13-8(10(15)16-4-2)6-7(12-13)9(11)14/h6H,3-5H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKILDIDNANXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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